molecular formula C24H24ClN3O2S B2868778 N'-[(2-chlorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 904278-89-3

N'-[(2-chlorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2868778
CAS No.: 904278-89-3
M. Wt: 453.99
InChI Key: VPKOPSGLUMRPMT-UHFFFAOYSA-N
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Description

This product is the chemical compound N'-[(2-chlorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide, provided for research and development purposes. It is supplied with a minimum purity of 95% and is identified by CAS Number 904278-89-3 . Its molecular formula is C₂₄H₂₄ClN₃O₂S, corresponding to a molecular weight of 453.99 g/mol . The structure of this compound incorporates two key pharmacophores: a thiophene ring, a five-membered heterocycle known for its aromaticity and similarity to benzene, and a tetrahydroisoquinoline moiety, a structural backbone found in various compounds with documented biological activity . The presence of these features makes this ethanediamide derivative a valuable building block for medicinal chemistry research and a candidate for investigating new biologically active molecules. This product is intended "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c25-20-9-4-3-7-18(20)14-26-23(29)24(30)27-15-21(22-10-5-13-31-22)28-12-11-17-6-1-2-8-19(17)16-28/h1-10,13,21H,11-12,14-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKOPSGLUMRPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(2-chlorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that illustrate its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route often includes the formation of tetrahydroisoquinoline derivatives through methods such as reductive amination and coupling reactions. For instance, N-aryl-1,2,3,4-tetrahydroisoquinolines can be synthesized using Suzuki coupling followed by cyclization techniques .

Biological Activity

The biological activity of this compound has been linked to various pharmacological effects:

1. Enzyme Inhibition
Research indicates that related tetrahydroisoquinoline derivatives exhibit inhibitory effects on various enzymes:

  • Cathepsin B and Calpain-2 : These are cysteine proteases involved in apoptosis and cellular signaling pathways. Inhibition of these enzymes may contribute to anti-cancer activity .

2. Antiepileptic Effects
The modulation of sodium and potassium channels has been noted in related compounds, suggesting potential antiepileptic properties. This action may help stabilize neuronal excitability .

3. Interaction with Receptors
Tetrahydroisoquinolines have been characterized as ligands for:

  • Estrogen receptors : This interaction could influence hormonal pathways and offer therapeutic avenues in hormone-related conditions.
  • G-protein coupled receptors (GPCRs) : These receptors play crucial roles in various physiological processes and are common drug targets .

Case Studies

Several studies have highlighted the biological implications of compounds similar to this compound:

Case Study 1: Anticancer Activity
A study demonstrated that tetrahydroisoquinoline derivatives effectively inhibited tumor growth in vitro by blocking P-glycoprotein (P-gp) efflux pumps in cancer cells. This mechanism enhances the retention of chemotherapeutic agents within the cells .

Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal damage. The compounds showed a significant reduction in reactive oxygen species (ROS), indicating their potential as neuroprotective agents .

Data Tables

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeMechanism of ActionReferences
Enzyme InhibitionInhibition of Cathepsin B and Calpain-2
AntiepilepticModulation of sodium/potassium channels
AnticancerBlocking P-gp efflux pumps
NeuroprotectionReduction of ROS levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s design shares key features with several acetamide derivatives documented in the literature:

Compound Key Substituents Biological/Chemical Relevance Reference
Target Compound 2-Chlorophenylmethyl, tetrahydroisoquinoline, thiophen-2-yl Potential CNS activity due to tetrahydroisoquinoline; thiophene enhances π-π stacking N/A
3-Chloro-N-phenyl-phthalimide Chlorophenyl, phthalimide ring Monomer for polyimide synthesis; high thermal stability
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole Antibacterial/coordination chemistry applications; hydrogen-bonded dimers in crystal structures
Substituted N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives Quinoxaline, pyrimidine, thiouracil Anticancer and antimicrobial activities
Herbicidal chloroacetamides (e.g., alachlor) Chloro, alkyl/aryl groups Inhibition of fatty acid elongation in plants

Key Comparative Insights

  • Pharmacological Potential: The tetrahydroisoquinoline moiety in the target compound is structurally analogous to opioid agonists (e.g., morphine derivatives), suggesting possible central nervous system (CNS) interactions. This contrasts with 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which is tailored for antibacterial use due to its thiazole group .
  • Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling reactions, similar to the methods for N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., refluxing with triethylamine in acetonitrile) . However, introducing tetrahydroisoquinoline and thiophene groups may require specialized catalysts or protective groups.
  • Crystallographic Behavior : Unlike 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which forms hydrogen-bonded dimers , the bulkier substituents in the target compound may hinder crystallization, necessitating advanced techniques like SHELX-based refinement for structural analysis .

Computational Predictions

Density functional theory (DFT) studies, as described in and , could predict the compound’s electronic properties, such as HOMO-LUMO gaps and dipole moments, which influence reactivity and solubility. For example, the electron-rich thiophene and tetrahydroisoquinoline groups may lower the LUMO energy, enhancing nucleophilic reactivity .

Research Findings and Challenges

  • Bioactivity Gaps: While substituted acetamides in and show antimicrobial activity, the target compound’s bioactivity remains unverified. Its tetrahydroisoquinoline group may confer unique receptor-binding profiles warranting in vitro testing.
  • Synthetic Yield Optimization : reports >90% yields for similar acetamides using triethylamine-mediated coupling , but the target compound’s steric hindrance may reduce efficiency.
  • Environmental Impact: Unlike herbicidal chloroacetamides (e.g., alachlor) , the target compound’s environmental persistence is unknown but critical for regulatory compliance.

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